molecular formula C11H9NO2S B2674224 4-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde CAS No. 1936076-04-8

4-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde

Cat. No.: B2674224
CAS No.: 1936076-04-8
M. Wt: 219.26
InChI Key: NPEHVOJNVLWXIL-UHFFFAOYSA-N
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Description

“4-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde” is a compound that can be used for pharmaceutical testing . It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thiazole ring attached to a benzaldehyde group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis and Optical Properties

A study by Vasilis P. Barberis and J. Mikroyannidis explored the synthesis and optical properties of aluminum and zinc quinolates with styryl substituents, including compounds related to 4-(3-Methoxy-1,2-thiazol-5-yl)benzaldehyde. These complexes exhibited enhanced thermal stability, solubility in common organic solvents, and emitted blue-green light, indicating potential applications in materials science, especially in light-emitting devices (Barberis & Mikroyannidis, 2006).

Heterocyclic Chemistry

Research by Richa Gupta and R. P. Chaudhary focused on the cyclization in thiazolo-quinazoline heterocyclic systems. They synthesized compounds through the condensation of related benzaldehydes, showcasing the importance of these reactions in the development of novel heterocyclic compounds with potential pharmaceutical applications (Gupta & Chaudhary, 2015).

Enzyme Catalyzed Asymmetric Synthesis

Sven Kühl et al. demonstrated the use of benzaldehyde lyase for the enantioselective synthesis of derivatives, including those related to this compound. This highlights its application in producing enantiomerically pure compounds, essential for pharmaceuticals and agrochemicals (Kühl et al., 2007).

Photodynamic Therapy

A study by M. Pişkin, E. Canpolat, and Ö. Öztürk introduced new zinc phthalocyanine complexes substituted with thiazole derivatives, including structures related to this compound, showing high singlet oxygen quantum yield. These findings suggest applications in photodynamic therapy for cancer treatment, highlighting the molecule's potential in medical applications (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

K. F. Khaled and M. Amin's research on the use of thiazole derivatives for corrosion inhibition of mild steel in sulfuric acid solutions provides insights into the industrial applications of compounds like this compound. These compounds could serve as efficient corrosion inhibitors, important for protecting industrial equipment and infrastructure (Khaled & Amin, 2009).

Properties

IUPAC Name

4-(3-methoxy-1,2-thiazol-5-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-14-11-6-10(15-12-11)9-4-2-8(7-13)3-5-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEHVOJNVLWXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC(=C1)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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